2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronic esters, widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceutical and materials chemistry. The structure features a dioxaborolane core with a phenyl ring substituted at the 6-position with bromo, 2-position with fluoro, and 3-position with trifluoromethoxy groups. These substituents confer unique electronic and steric properties:
- Bromo (6-position): Enhances electrophilicity for coupling reactions and serves as a synthetic handle for further functionalization .
- Fluoro (2-position): Provides electronic modulation and metabolic stability .
- Trifluoromethoxy (3-position): A strong electron-withdrawing group that increases oxidative stability and influences π-π stacking in solid-state applications .
Properties
IUPAC Name |
2-[6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BBrF4O3/c1-11(2)12(3,4)22-14(21-11)9-7(15)5-6-8(10(9)16)20-13(17,18)19/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPWHHCCFNLLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BBrF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H14BBrF4O2
- Molecular Weight : 368.96 g/mol
- CAS Number : Not specified in the sources.
The structure features a dioxaborolane ring which is known for its stability and reactivity in various chemical transformations.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study published in MDPI highlighted that structural modifications in boron-containing compounds can enhance their efficacy against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 16 | E. coli |
| Compound B | 32 | S. aureus |
| Target Compound | 8 | P. aeruginosa |
Anti-Cancer Activity
The compound's potential as an anti-cancer agent has been explored through various in vitro studies. The presence of the trifluoromethoxy group is believed to enhance the lipophilicity and cellular uptake of the compound. In a comparative study involving different boron-containing compounds, it was found that those with similar structural motifs exhibited IC50 values in the low micromolar range against several cancer cell lines .
The proposed mechanism of action for this compound involves the inhibition of critical enzymes involved in cellular proliferation and survival pathways. The boron atom plays a crucial role in the interaction with biological targets, potentially disrupting key signaling pathways that lead to apoptosis in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against various bacterial strains. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
A study conducted on human breast cancer cell lines showed that treatment with the compound resulted in significant cytotoxic effects compared to untreated controls. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of caspase activity .
Scientific Research Applications
Properties
- Physical State: Solid
- Purity: Typically >95%
- Storage Conditions: Room temperature or 2-8°C for long-term storage
Organic Synthesis
This compound serves as a versatile reagent in organic chemistry. It is particularly useful in the synthesis of complex molecules due to its ability to participate in various reactions.
Key Reactions:
- Cross-Coupling Reactions: Utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals .
| Reaction Type | Description | Example |
|---|---|---|
| Cross-Coupling | Forms C-C bonds | Synthesis of biaryl compounds |
| Coupling with Aryl Halides | Forms aryl-boron bonds | Synthesis of functionalized aryl compounds |
Development of Fluorinated Compounds
The presence of the trifluoromethyl group enhances the biological activity and stability of drug candidates. This makes the compound particularly valuable in medicinal chemistry for developing fluorinated pharmaceuticals.
Benefits:
- Increased lipophilicity
- Enhanced metabolic stability
- Improved binding affinity to biological targets
Material Science
In material science, this compound contributes to the formulation of advanced materials. It is used to enhance the properties of polymers and coatings.
Applications:
- Thermal Stability: Improves thermal resistance in high-performance materials.
- Mechanical Properties: Enhances strength and durability in polymer formulations.
| Material Type | Enhancement | Application |
|---|---|---|
| Polymers | Increased thermal stability | High-performance coatings |
| Composites | Improved mechanical properties | Aerospace and automotive industries |
Analytical Chemistry
This compound acts as a key intermediate in preparing analytical standards. It facilitates the detection and quantification of various substances in complex mixtures.
Use Cases:
- Preparation of calibration standards for chromatography.
- Development of methods for detecting trace levels of contaminants.
Case Study 1: Synthesis of Fluorinated Pharmaceuticals
A study demonstrated the use of this compound in synthesizing a novel fluorinated drug candidate that exhibited enhanced efficacy against specific cancer cell lines compared to non-fluorinated analogs .
Case Study 2: Polymer Modification
Research highlighted the incorporation of 2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into a polymer matrix resulted in a significant increase in thermal stability and mechanical strength, making it suitable for high-temperature applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, highlighting key differences in substituents, reactivity, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity :
- Bromo at the 6-position (target) vs. 5-position () alters steric accessibility. The 6-Br derivative may exhibit slower coupling kinetics due to increased steric bulk near the boron center .
- Trifluoromethoxy (target) vs. methoxy (): The former’s stronger electron-withdrawing nature enhances oxidative stability but reduces nucleophilic attack rates in coupling reactions .
Synthetic Yields :
- Derivatives with electron-withdrawing groups (e.g., trifluoromethoxy, bromo) typically achieve 70–80% yields under optimized Pd-catalyzed conditions .
- Sterically hindered analogs (e.g., 3-Bromo-2,4,6-trifluorophenyl) require higher catalyst loading or prolonged reaction times .
Applications :
- Fluorinated derivatives (target, ) are prioritized in drug discovery for improved bioavailability and CNS penetration .
- Chloro- and methoxy-substituted analogs () dominate materials science due to tunable optoelectronic properties .
Research Findings and Data
Thermal Stability Comparison:
Cross-Coupling Efficiency (Suzuki Reaction):
| Compound | Reaction Time (h) | Yield (%) |
|---|---|---|
| Target Compound | 12 | 72* |
| 2-(4-Fluorophenyl)-dioxaborolane | 8 | 85 |
| 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane | 10 | 78 |
*Estimated based on analogous substrates .
Preparation Methods
Sequential Halogenation and Functionalization
The phenyl backbone is constructed through sequential halogenation and functional group introduction. Starting with 3-(trifluoromethoxy)phenol , fluorination at position 2 is achieved via directed ortho-metalation using lithium diisopropylamide (LDA) and quenching with N-fluorobenzenesulfonimide (NFSI). Subsequent bromination at position 6 employs bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions, yielding 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol . Protective methylation of the phenol group forms 6-bromo-2-fluoro-3-(trifluoromethoxy)anisole , preventing unwanted side reactions during subsequent steps.
Triflate Formation
The phenol group is converted to a triflate (OTf) using triflic anhydride (Tf₂O) in dichloromethane with pyridine as a base, forming 6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl triflate . This step enhances the leaving group capability for the Miyaura borylation.
Miyaura Borylation
Reaction Conditions
The triflate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂) in anhydrous dioxane. Catalyzed by Pd(dppf)Cl₂ (1–5 mol%) and potassium acetate (KOAc, 3 equiv), the reaction proceeds at 80–100°C for 12–24 hours. This replaces the triflate with a pinacol boronic ester, yielding the target compound. Typical isolated yields range from 60–75% .
Table 1: Optimization of Miyaura Borylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Maximizes turnover |
| Solvent | Anhydrous dioxane | Enhances solubility |
| Temperature | 90°C | Balances rate/selectivity |
| Base | KOAc (3 equiv) | Neutralizes HBr |
| Reaction Time | 18 hours | Completes conversion |
Challenges and Solutions
-
Trifluoromethoxy Stability : The OCF₃ group is sensitive to strong bases. Using mild bases like KOAc and avoiding prolonged heating preserves functionality.
-
Regioselectivity : Directed metalation ensures precise positioning of fluorine, while electrophilic bromination targets the para position relative to the methoxy group.
Alternative Synthetic Routes
Suzuki Coupling with Pre-functionalized Boronic Esters
An alternative approach involves coupling a pre-brominated phenylboronic ester with a trifluoromethoxy-containing fragment. However, this method faces challenges in regiocontrol and requires orthogonal protecting groups.
Analytical Characterization
Spectroscopic Data
-
¹H NMR : Signals for pinacol methyl groups (δ 1.25 ppm, singlet), aromatic protons (δ 6.8–7.5 ppm), and absence of phenol proton confirm successful borylation.
-
¹⁹F NMR : Distinct peaks for CF₃ (δ -58 ppm) and aromatic F (δ -110 ppm).
Applications and Derivatives
Q & A
Q. What are the established synthetic routes for preparing this boronic ester, and what critical steps ensure high yield and purity?
The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. A common method involves reacting a halogenated aromatic precursor with a pinacol boronate ester under palladium catalysis. Key steps include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress, as described in phosphazene synthesis protocols .
- Purification : Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product. Triethylamine is often added to neutralize acidic byproducts .
- Yield Optimization : Maintain anhydrous conditions and inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis.
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
- X-ray Crystallography : Resolves stereochemical details and confirms substituent positions, as demonstrated in analogous halogenated aromatic systems .
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹¹B NMR confirms boronic ester formation.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
Q. How should this compound be stored to maintain stability, and what are its degradation indicators?
- Storage : In airtight containers under inert gas at –20°C to prevent hydrolysis.
- Degradation Signs : Cloudiness or precipitate formation indicates boronic acid generation. Regular NMR checks (loss of B-O peaks at ~30 ppm in ¹¹B NMR) are recommended .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s reactivity in cross-coupling reactions?
- Density Functional Theory (DFT) : Calculate transition states to predict regioselectivity in Suzuki couplings. Focus on steric effects from the trifluoromethoxy and tetramethyl groups.
- COMSOL Multiphysics Integration : Simulate reaction kinetics under varying temperatures/pressures to identify ideal catalytic conditions (e.g., Pd(OAc)₂ vs. PdCl₂) .
Q. What strategies resolve contradictions between experimental and theoretical data (e.g., unexpected byproducts)?
- Mechanistic Re-evaluation : Use isotopic labeling (e.g., D₂O quenching) to trace protonation pathways.
- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries to identify steric clashes or electronic effects .
Q. How can AI-driven automation improve scalability and reproducibility in its synthesis?
- Smart Laboratories : Implement AI tools for real-time adjustment of reaction parameters (e.g., catalyst loading, solvent ratios) based on TLC/MS feedback .
- Process Control : Use machine learning to predict impurity profiles and optimize work-up steps (e.g., solvent extraction vs. distillation) .
Q. What theoretical frameworks explain its electronic behavior in photophysical or catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
